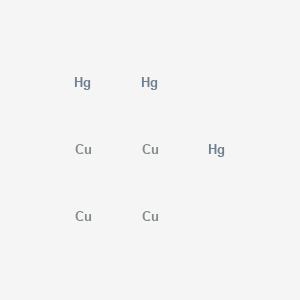![molecular formula C10H17BrSi B14356658 (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane CAS No. 90426-17-8](/img/structure/B14356658.png)
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: is a specialized organosilicon compound It features a bicyclic heptene structure with a bromine atom and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromobicyclo[320]hept-6-en-6-yl)(trimethyl)silane typically involves the reaction of a bicyclo[32One common method involves the use of bromine (Br2) or N-bromosuccinimide (NBS) for the bromination step, and trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine for the silylation step .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions to modify the functional groups or the degree of saturation in the ring system.
Cross-Coupling Reactions: The trimethylsilyl group can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or amines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trimethylsilyl groups. The bromine atom can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
(7-Chlorobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with a chlorine atom instead of bromine.
(7-Iodobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with an iodine atom instead of bromine.
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(triethyl)silane: Similar structure but with a triethylsilyl group instead of trimethylsilyl.
Uniqueness: The uniqueness of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane lies in its specific combination of a bromine atom and a trimethylsilyl group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
90426-17-8 |
|---|---|
Fórmula molecular |
C10H17BrSi |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(7-bromo-6-bicyclo[3.2.0]hept-6-enyl)-trimethylsilane |
InChI |
InChI=1S/C10H17BrSi/c1-12(2,3)10-8-6-4-5-7(8)9(10)11/h7-8H,4-6H2,1-3H3 |
Clave InChI |
ZNPKNPPTQOTTFY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C2C1CCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
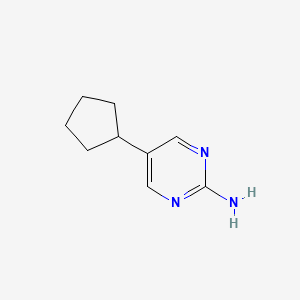
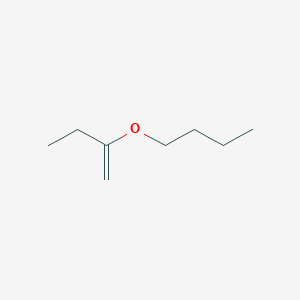
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
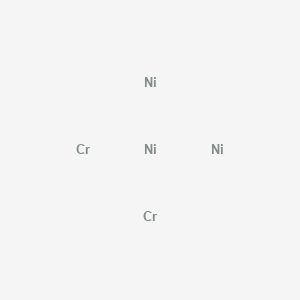
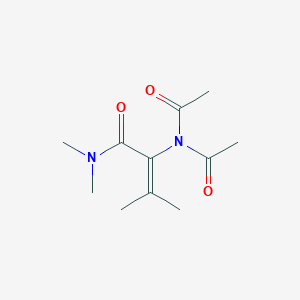
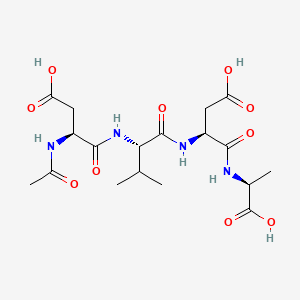
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
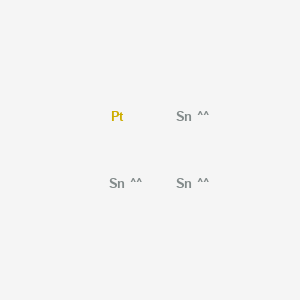
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
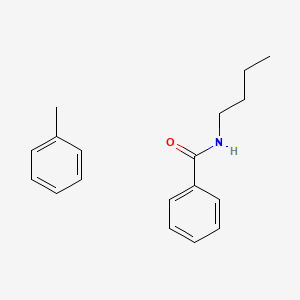
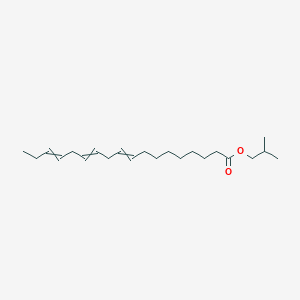
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
